molecular formula C16H8ClN3O3S B11322220 N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11322220
M. Wt: 357.8 g/mol
InChI Key: LRBUFPJENJASAA-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiadiazole moiety linked to a chromene core, which is further functionalized with a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chromene Core Synthesis: The chromene core is often synthesized via a condensation reaction between salicylaldehyde derivatives and active methylene compounds.

    Coupling Reaction: The benzothiadiazole and chromene intermediates are coupled using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the chromene core can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its chromophore properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a benzothiadiazole moiety and a chromene core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H8ClN3O3S

Molecular Weight

357.8 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H8ClN3O3S/c17-8-1-4-14-10(5-8)13(21)7-15(23-14)16(22)18-9-2-3-11-12(6-9)20-24-19-11/h1-7H,(H,18,22)

InChI Key

LRBUFPJENJASAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C=C1NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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